

toxicological profile and carcinogenicity of 1-Nitrosopiperazine

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1-Nitrosopiperazine: A Toxicological and Carcinogenic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitrosopiperazine (1-NP) is a nitrosamine of significant toxicological concern due to its demonstrated carcinogenicity in animal models and its potential for human exposure through various sources, including as a potential impurity in pharmaceutical products. This technical guide provides a comprehensive overview of the toxicological profile of 1-NP, with a primary focus on its carcinogenicity. It includes a detailed summary of key animal carcinogenicity studies, an analysis of its genotoxic potential, and an elucidation of its mechanism of action, from metabolic activation to DNA damage and repair. This document is intended to serve as a critical resource for professionals involved in chemical safety assessment and drug development, providing the necessary data and experimental context to inform risk assessment and mitigation strategies.

Chemical and Physical Properties

Property	Value
Chemical Name	1-Nitrosopiperazine
Synonyms	N-Nitrosopiperazine, Mononitrosopiperazine
CAS Number	5632-47-3
Molecular Formula	C ₄ H ₉ N ₃ O
Molecular Weight	115.13 g/mol
Appearance	Green Oil
Solubility	Moderately soluble in water; soluble in organic solvents like ethanol and acetone.[1]

Carcinogenicity

The carcinogenic potential of **1-Nitrosopiperazine** has been evaluated in animal studies, with the primary evidence of its carcinogenicity derived from oral administration studies in rats.

Animal Carcinogenicity Studies

A key study by Love et al. (1977) investigated the chronic oral toxicity of 1-NP in MRC rats. The findings from this study are summarized below.[2]

Species/Strain	Route of Administration	Dose Levels	Duration of Treatment	Tumor Incidence and Location	Reference
Rat (MRC)	Drinking Water	400 mg/L (3.5 mM)	20 ml/rat/day, 5 days/week for life	- Olfactory Tumors (mainly esthesioneuroblastomas) - Small number of Liver Tumors	Love et al., 1977[2]
Rat (MRC)	Drinking Water	800 mg/L (7.0 mM)	20 ml/rat/day, 5 days/week for life	- Olfactory Tumors (mainly esthesioneuroblastomas) - Small number of Liver Tumors	Love et al., 1977[2]

In the higher dose group, the first olfactory tumors were observed at 36 weeks, while in the lower dose group, they appeared at 64 weeks.[2] No such tumors were reported in the untreated control group.[2] The study suggested that the carcinogenicity of 1-NP might be partly due to its disproportionation to the more potent carcinogen 1,4-dinitrosopiperazine in the acidic environment of the rat stomach.[2][3]

Studies on methylated derivatives of nitrosopiperazine in rats have also demonstrated significant carcinogenic activity, primarily inducing tumors of the esophagus and nasal cavity.[4][5]

IARC Classification

The International Agency for Research on Cancer (IARC) has evaluated N-nitroso compounds. While a specific classification for **1-Nitrosopiperazine** is not individually listed in the readily available summaries, the class of N-nitroso compounds includes agents that are classified as

carcinogenic to humans (Group 1) or probably carcinogenic to humans (Group 2A).[6][7] For instance, N-Nitrosopiperidine is considered to have sufficient evidence of carcinogenicity in experimental animals.[6]

Genotoxicity

1-Nitrosopiperazine is a genotoxic compound, a property that is closely linked to its carcinogenic potential. Its genotoxicity has been demonstrated in various assays that detect DNA damage and mutations.

In Vitro Genotoxicity

- **Bacterial Reverse Mutation Assay (Ames Test):** N-nitrosamines, including cyclic nitrosamines like 1-NP, are known to be mutagenic in the Ames test, typically requiring metabolic activation.[8][9][10] The assay uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. For nitrosamines, enhanced testing conditions, such as the use of a pre-incubation method and S9 fractions from hamster liver in addition to rat liver, are often recommended to improve the sensitivity of the assay.[11][12][13]
- **Mammalian Cell-Based Assays:** In vitro studies using mammalian cells can also assess the genotoxic potential of 1-NP. These assays can detect a range of endpoints, including gene mutations, chromosomal aberrations, and DNA strand breaks.

In Vivo Genotoxicity

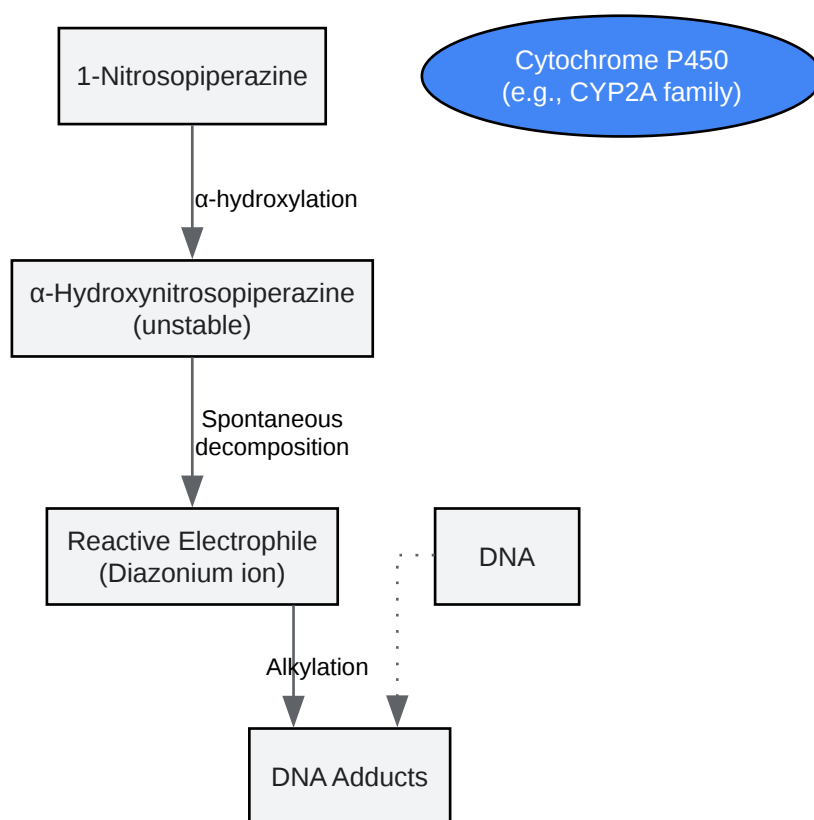
- **Micronucleus Test:** The in vivo micronucleus test in rodents is a standard assay for detecting chromosomal damage.[14][15][16][17] This test identifies the formation of micronuclei in erythrocytes, which result from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. Given the genotoxic nature of 1-NP, it is expected to be positive in this assay.

Mechanism of Action

The carcinogenic and genotoxic effects of **1-Nitrosopiperazine** are dependent on its metabolic activation to a reactive electrophilic species that can bind to cellular macromolecules, particularly DNA.

Metabolic Activation

Similar to other N-nitrosamines, **1-Nitrosopiperazine** undergoes metabolic activation primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[18][19][20] The key initial step is the α -hydroxylation of the carbon atom adjacent to the nitroso group. This results in the formation of an unstable α -hydroxynitrosamine. This intermediate then spontaneously decomposes to form a reactive electrophile, likely a diazonium ion, which is a potent alkylating agent.[21][22][23]



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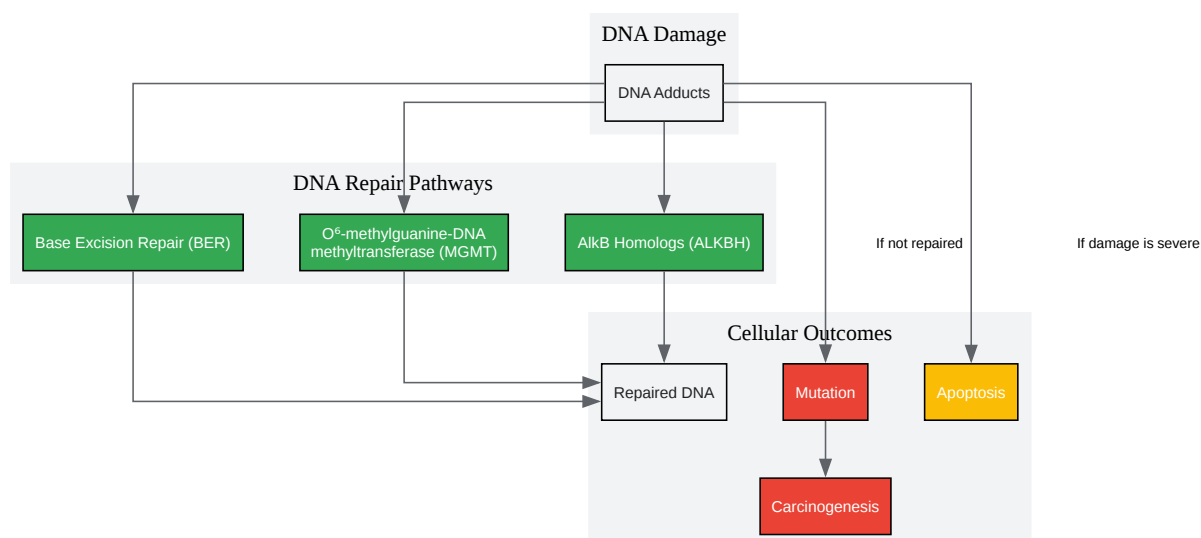
Metabolic activation of **1-Nitrosopiperazine**.

DNA Adduct Formation and Repair

The reactive electrophile generated from the metabolism of 1-NP can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[19][20][24] These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations and the initiation of carcinogenesis.[18][25]

The primary DNA repair pathways involved in removing alkylation damage from N-nitroso compounds include:

- Base Excision Repair (BER): This pathway is responsible for removing smaller alkylated bases.[22][24][25]
- O⁶-methylguanine-DNA methyltransferase (MGMT): This protein directly reverses alkylation at the O⁶-position of guanine, a critical mutagenic lesion.[22][26]
- AlkB Homologs (ALKBH): These enzymes repair certain N-alkylated DNA bases through oxidative demethylation.[22][26]



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DNA damage and repair pathways for nitrosamine-induced adducts.

Experimental Protocols

Chronic Oral Carcinogenicity Study in Rats (based on Love et al., 1977)

- Test System: Male MRC rats.
- Administration: **1-Nitrosopiperazine** was administered in the drinking water.
- Dosage: Two dose groups were used: 400 mg/L and 800 mg/L. The daily intake was controlled to 20 ml per rat.
- Dosing Regimen: Dosing was performed 5 days a week for the lifespan of the animals.
- Observations: Animals were monitored for clinical signs of toxicity and tumor development.
- Pathology: At necropsy, a full histopathological examination of organs was conducted, with a particular focus on the nasal passages and liver.
- Control Group: An untreated control group was maintained under identical conditions.

Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for Nitrosamines

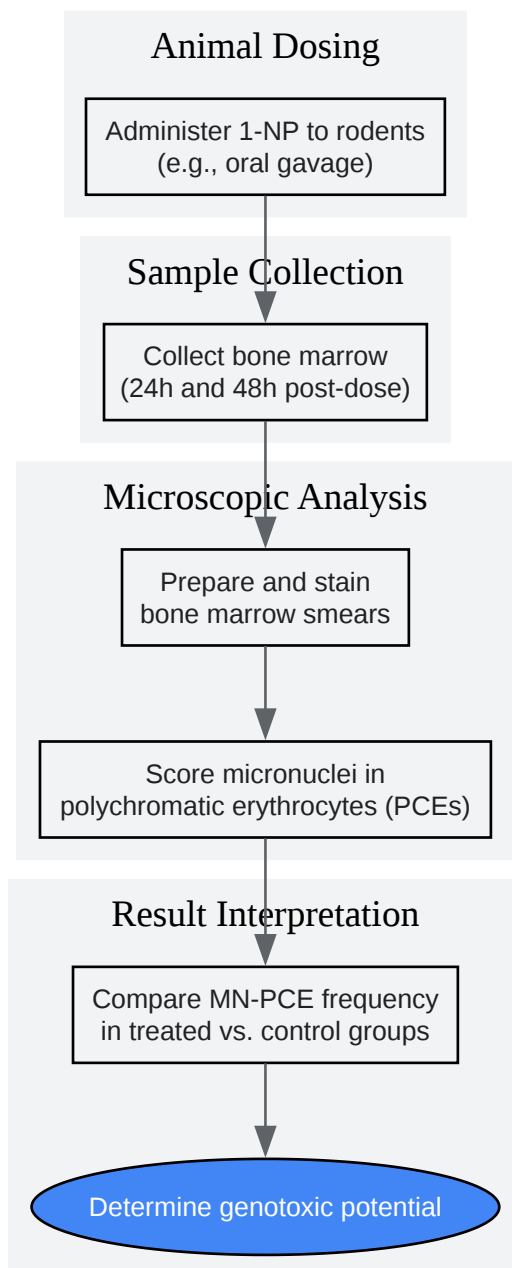
- Test System: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain WP2 uvrA (pKM101).[\[11\]](#)
- Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, it is recommended to use S9 from both rat and hamster liver, induced with agents like phenobarbital and β -naphthoflavone, at a concentration of 30%.[\[11\]](#)
- Assay Type: The pre-incubation method is recommended over the plate incorporation method, with a pre-incubation time of 30 minutes.[\[11\]](#)
- Procedure:
 - The test substance, bacterial culture, and S9 mix (or buffer) are pre-incubated.

- The mixture is then combined with molten top agar and poured onto minimal glucose agar plates.
- Plates are incubated at 37°C for 48-72 hours.
- Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate.
- Controls: Both negative (vehicle) and positive controls (known mutagens, including known nitrosamines) are run concurrently.[\[11\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Test System: Rodents, typically mice or rats.
- Administration: The test substance is administered via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) at three dose levels.[\[14\]](#)[\[15\]](#)
- Dosing Regimen: Typically, a single administration or two administrations 24 hours apart.[\[27\]](#)
- Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration. [\[14\]](#)[\[15\]](#)
- Slide Preparation and Analysis:
 - Bone marrow cells are flushed, and smears are prepared on microscope slides.
 - Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
 - At least 4000 PCEs per animal are scored for the presence of micronuclei.[\[14\]](#)
- Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated. A positive result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the concurrent negative control.

- Controls: A vehicle control and a positive control (a known clastogen like cyclophosphamide) are included in the study.[14]



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Workflow for the in vivo micronucleus test.

Conclusion

1-Nitrosopiperazine is a genotoxic carcinogen, with its primary carcinogenic effects observed in the nasal cavity and liver of rats in chronic oral exposure studies. Its mechanism of action involves metabolic activation by cytochrome P450 enzymes to a reactive species that forms DNA adducts, leading to mutations if not repaired by cellular DNA repair mechanisms. The genotoxicity of 1-NP can be detected in standard in vitro and in vivo assays, although specialized protocols may be required to enhance the sensitivity for nitrosamines in some in vitro systems. The comprehensive toxicological data presented in this guide underscores the importance of controlling human exposure to **1-Nitrosopiperazine** and highlights the need for robust analytical methods to detect its presence as a potential impurity in consumer products and pharmaceuticals.

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References

- 1. 1-Nitrosopiperazine | SynZeal [synzeal.com]
- 2. Chronic oral administration of 1-nitrosopiperazine at high doses to MRC rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity of methylated nitrosopiperazines in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Nitrosopiperidine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Mutagenicity of five cyclic N-nitrosamines: assay with Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenic activity and specificity of N-nitrosomethylaniline and N-nitrosodiphenylamine in Salmonella. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scantox.com [scantox.com]
- 13. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 14. nucro-technics.com [nucro-technics.com]
- 15. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Metabolic activation of aromatic amines and dialkyl nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Alkylating Agents | OncoHEMA Key [oncohemakey.com]
- 24. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. oecd.org [oecd.org]
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